Scalable fabrication of efficient organolead trihalide perovskite solar cells with doctor-bladed active layers
Energy & Environmental Science Pub Date: 2015-03-25 DOI: 10.1039/C4EE03907F
Abstract
Organolead trihalide perovskites (OTPs) are nature abundant materials with prospects as future low-cost renewable energy sources boosted by the solution process capability of these materials. Here we report the fabrication of efficient OTP devices by a simple, high throughput and low-cost doctor-blade coating process which can be compatible with the roll-to-roll fabrication process for the large scale production of perovskite solar cell panels. The formulation of appropriate precursor inks by removing impurities is shown to be critical in the formation of continuous, pin-hole free and phase-pure perovskite films on large area substrates, which is assisted by a high deposition temperature to guide the nucleation and grain growth process. The domain size reached 80–250 μm in 1.5–2 μm thick bladed films. By controlling the stoichiometry and thickness of the OTP films, highest device efficiencies of 12.8% and 15.1% are achieved in the devices fabricated on poly(3,4-ethylenedioxythiophene) polystyrene sulfonate and cross-linked N4,N4′-bis(4-(6-((3-ethyloxetan-3-yl)methoxy)hexyl)phenyl)–N4,N4′-diphenylbiphenyl-4,4′-diamine covered ITO substrates. Interestingly, the carrier diffusion length in doctor-bladed OTP films is beyond 3.5 μm which is significantly larger than in the spin-coated films, due to the formation of crystalline grains with a very large size by the doctor-blade coating method.
![Graphical abstract: Scalable fabrication of efficient organolead trihalide perovskite solar cells with doctor-bladed active layers](http://scimg.chem960.com/usr/1/C4EE03907F.jpg)
Recommended Literature
- [1] Editorial. Congress on Modern Analytical Chemistry in Industry St. Andrews, June 24th to 28th, 1957
- [2] How organic switches grafting on TiO2 modifies the surface potentials: theoretical insights†
- [3] Perfluoroalkylation of simple inorganic molecules: A one step route to novel perfluoroalkylated compounds
- [4] Microcystins and cyanobacteria trends in a 14 year monitoring of a temperate eutrophic reservoir (Aguieira, Portugal)
- [5] Reactions of steroidal C3-alcohols with dimethyl sulphoxide and acetic anhydride
- [6] A rapid and eco-friendly synthesis of novel and known benzopyrazines using silicatungstic acid (STA) as a new and recyclable catalyst†
- [7] Influence of Li2O2 morphology on oxygen reduction and evolution kinetics in Li–O2 batteries†
- [8] Direct solvothermal preparation of nanostructured fluoride aerogels based on AlF3†
- [9] The potential of near real-time monitoring of β-d-glucuronidase activity to establish effective warning systems in urban recreational waters†
- [10] pH-responsive nanocatalyst for enhancing cancer therapy via H2O2 homeostasis disruption and disulfiram sensitization†
![Energy & Environmental Science](https://scimg.chem960.com/usr/1/EE016012.jpg)
Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 179111-05-8
-
CAS no.: 14104-19-9
-
CAS no.: 129541-40-8